2-Biphenylyl Chloroformate

Description

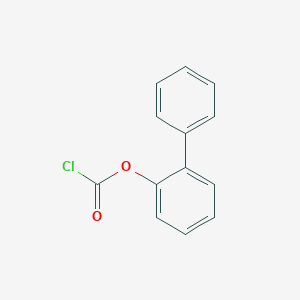

2-Biphenylyl chloroformate (C₁₃H₉ClO₂) is a reactive acylating agent characterized by a biphenyl backbone linked to a chloroformate group (-OCOCl). This structural configuration confers unique steric and electronic properties, distinguishing it from simpler aryl or alkyl chloroformates. The biphenyl moiety enhances aromatic stacking interactions and may influence reactivity in nucleophilic substitution reactions, making it valuable in specialized organic syntheses, particularly for constructing complex aromatic esters or carbamates .

Properties

Molecular Formula |

C13H9ClO2 |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

(2-phenylphenyl) carbonochloridate |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |

InChI Key |

RTKSJZYDPYNKLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactions with Nucleophiles

2-Biphenylyl chloroformate reacts with nucleophiles (e.g., amines, alcohols) via nucleophilic acyl substitution, forming stable carbamates or carbonates.

Aminolysis (Reaction with Amines)

Primary and secondary amines react to yield biphenylyl carbamates.

Example :

textThis compound + R₂NH → R₂NCOOBiph + HCl

Data :

| Amine Type | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Primary alkyl | CH₂Cl₂ | 85–92 | 2–4 |

| Secondary aryl | THF | 78–88 | 3–5 |

| Adapted from analogous chloroformate reactions . |

Alcoholysis (Reaction with Alcohols)

Alcohols generate mixed carbonates. Steric hindrance from the biphenyl group slows reaction kinetics compared to aliphatic chloroformates.

Example :

textThis compound + ROH → ROCOOBiph + HCl

Kinetics :

Photochemical Behavior

This compound acts as a photoremovable protecting group (PPG) under UV irradiation. The biphenyl moiety enhances absorption in the 250–300 nm range.

Photolysis Mechanism:

-

Excitation : UV light induces n→π* transition.

-

Cleavage : Homolytic C–Cl bond breakage generates a biphenylyloxycarbonyl radical.

-

Decay : Radical recombination or H-abstraction releases CO₂ and the free alcohol/amine .

Photolysis Data :

| Parameter | Value (in Benzene) |

|---|---|

| λₘₐₓ (nm) | 275 |

| Quantum yield (Φ) | 0.22 |

| Half-life (t₁/₂) | 12 min (300 nm) |

Comparative Reactivity

The biphenyl group introduces steric and electronic effects:

| Parameter | This compound | Methyl Chloroformate |

|---|---|---|

| Reaction Rate (k, s⁻¹) | 4.4 × 10⁶ (amines) | 1.2 × 10⁷ |

| Stability in H₂O | Moderate | Low |

| Photolytic Efficiency | High (Φ = 0.22) | Low (Φ = 0.05) |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Findings:

- Reactivity : Ethyl chloroformate exhibits the fastest hydrolysis due to minimal steric hindrance, while 2-biphenylyl derivatives likely have slower kinetics due to biphenyl steric effects .

- Applications : Benzyl and cyclopentyl chloroformates dominate pharmaceutical applications, whereas ethyl and methyl derivatives are preferred in industrial solvents and electrolytes .

- Safety : Benzyl chloroformate poses explosion risks, while ethyl and methyl analogs are highly corrosive but less thermally unstable .

Solvolysis and Reaction Mechanisms

Phenyl chloroformate serves as a benchmark for solvolysis studies, with a Grunwald-Winstein correlation slope of 0.95 ± 0.02 when compared to isopropenyl chloroformate, indicating a similar solvent-dependent mechanism dominated by an SN2 pathway . In contrast, ethyl chloroformate’s hydrolysis follows first-order kinetics, generating HCl and ethanol, which necessitates stringent pH control during synthetic applications . This compound’s solvolysis is anticipated to involve a mixed SN1-SN2 mechanism due to partial stabilization of the carbocation intermediate by the biphenyl group.

Key Findings:

- Toxicity : Ethyl and methyl chloroformates exhibit acute oral toxicity (LD₅₀ ~200–300 mg/kg), whereas cetyl derivatives require precautions due to reactivity with nucleophiles .

- Regulatory Compliance : Benzyl chloroformate (UN 1739) mandates explosive hazard labeling, unlike cyclopentyl or phenyl analogs .

Market and Industrial Relevance

- Pharmaceuticals : Cyclopentyl and cetyl chloroformates are critical for API synthesis, with cetyl derivatives seeing a 37% rise in blockchain-tracked shipments in 2023 .

- Electrolytes: Methyl chloroformate enhances solid-electrolyte interphase (SEI) formation in lithium batteries but reduces cycle life compared to non-halogenated esters .

- Specialty Chemicals : Vinyl chloroformate (5130-24-5) is niche in polymer science, while 2-chlorophenyl derivatives are intermediates in agrochemicals .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-Biphenylyl Chloroformate in laboratory settings?

- Methodological Answer :

- Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Use fume hoods and personal protective equipment (PPE), including gloves and goggles, due to its lachrymatory and corrosive properties .

- Avoid contact with water or moist air, as hydrolysis releases HCl gas, which can damage equipment and pose inhalation risks .

Q. What synthetic routes are typically used to prepare chloroformates like this compound?

- Methodological Answer :

- Phosgenation : Reacting biphenyl-2-ol with phosgene (COCl₂) under controlled conditions (0–5°C) in anhydrous solvents (e.g., dichloromethane) .

- Alternative Methods : Use triphosgene as a safer phosgene equivalent, with stoichiometric optimization to minimize side products like carbonates .

Q. How is this compound used as a derivatizing agent in analytical chemistry?

- Methodological Answer :

- Amino Acid Analysis : Derivatize amino acids to volatile esters for GC-MS. Optimize pH (8–9) and reaction time (5–10 min) to enhance derivatization efficiency .

- Forensic Applications : Detect trace metabolites (e.g., opioids) by derivatizing hydroxyl or amine groups, improving chromatographic resolution .

Advanced Research Questions

Q. How can researchers mitigate inconsistent reaction yields during peptide synthesis using this compound?

- Methodological Answer :

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis .

- Stoichiometry : Optimize molar ratios (e.g., 1.2–1.5 equivalents) to account for reagent instability .

- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze purity via HPLC to assess degradation (e.g., free phenol or HCl content) .

- Gas Evolution Monitoring : Use gas chromatography to quantify HCl release during hydrolysis, correlating with storage temperature and humidity .

Q. How can conflicting data on chloroformate toxicity be reconciled in risk assessment frameworks?

- Methodological Answer :

- Data Gap Analysis : Prioritize studies on acute exposure (e.g., LC₅₀ in rodents) and genotoxicity (e.g., Ames test) for hazard classification .

- AEGL Derivation : Apply computational models (e.g., QSAR) to estimate AEGL-1 thresholds when experimental data are absent, cross-referencing analogs like benzyl chloroformate .

Key Considerations for Experimental Design

- Contradictions : While chloroformates like methyl and benzyl derivatives show rapid hydrolysis, phenyl analogs (e.g., Phenyl Chloroformate) exhibit slower degradation due to aromatic stabilization . Extrapolate cautiously for this compound.

- Advanced Techniques : Use chloroformate chemistry in multi-step syntheses (e.g., carbonates, carbamates) by leveraging photochemical activation for in situ generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.